molecular formula C5H12BrO3P B1267121 1-Bromo-3-dimethoxyphosphorylpropane

1-Bromo-3-dimethoxyphosphorylpropane

Cat. No. B1267121
M. Wt: 231.02 g/mol
InChI Key: XKITUVWHONUREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-dimethoxyphosphorylpropane is a useful research compound. Its molecular formula is C5H12BrO3P and its molecular weight is 231.02 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-3-dimethoxyphosphorylpropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3-dimethoxyphosphorylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-dimethoxyphosphorylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-3-dimethoxyphosphorylpropane

Molecular Formula

C5H12BrO3P

Molecular Weight

231.02 g/mol

IUPAC Name

1-bromo-3-dimethoxyphosphorylpropane

InChI

InChI=1S/C5H12BrO3P/c1-8-10(7,9-2)5-3-4-6/h3-5H2,1-2H3

InChI Key

XKITUVWHONUREI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCBr)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

[3-[[3-(2-Amino-2-oxoethyl)-2-bromo-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]phosphonic acid dimethyl ester. Using the procedure described in Example 81, Part A, 1.35 g (3.8 mmol) of 2-bromo-5-hydroxy-1-(phenylmethyl)-1H-indole-3-acetamide was reacted with 170 mg (4.2 mmol) of NaH/mineral oil and then 970 mg (4.2 mmol) of (3-bromopropyl)phosphonic acid dimethyl ester to give a product that was chromatographed on silica gel (eluted with a gradient, 1% MeOH/methylene chloride→3% MeOH/methylene chloride). There was obtained 520 g (27% yield) of 3-[[3-(2-amino-2-oxoethyl)-2-bromo-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]phosphonic acid dimethyl ester, melting approximately at 100° C. after crystallizing from methylene chloride/ether.
Name
[3-[[3-(2-Amino-2-oxoethyl)-2-bromo-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-5-hydroxy-1-(phenylmethyl)-1H-indole-3-acetamide
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mg
Type
reactant
Reaction Step Three

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